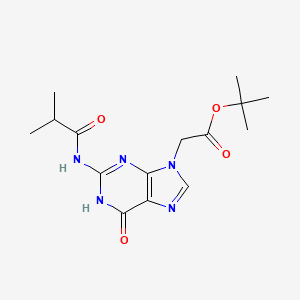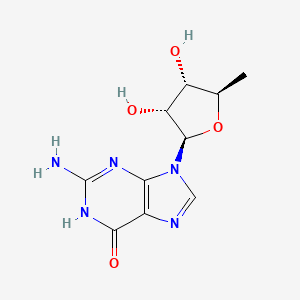
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol) (sodiuM salt)
Vue d'ensemble
Description
Le 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) est un lysophospholipide contenant de l'acide palmitique en position sn-1. Il est couramment utilisé dans la génération de micelles, de liposomes et d'autres types de membranes artificielles, y compris les systèmes de vecteurs de médicaments à base de lipides .
Mécanisme D'action
Target of Action
It is known that this compound is a lysophospholipid containing palmitic acid at the sn-1 position . Lysophospholipids are known to interact with a variety of cellular targets, including G protein-coupled receptors .
Mode of Action
It is known that this compound can be used in the generation of micelles, liposomes, and other types of artificial membranes, including lipid-based drug carrier systems .
Biochemical Pathways
Lysophospholipids, such as this compound, are known to play a role in a variety of biological processes, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Pharmacokinetics
As a lysophospholipid, it is likely to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Lysophospholipids, such as this compound, are known to mediate a variety of biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility .
Action Environment
Factors such as temperature, ph, and the presence of other molecules could potentially influence the action of this compound .
Analyse Biochimique
Biochemical Properties
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) plays a significant role in biochemical reactions, particularly in the formation of artificial membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used in the generation of micelles and liposomes, which are essential for drug delivery systems . The interactions of this compound with biomolecules are primarily based on its ability to form stable structures that mimic natural membranes.
Cellular Effects
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form micelles and liposomes allows it to interact with cell membranes, potentially altering membrane fluidity and permeability . These changes can impact cellular functions such as nutrient uptake, signal transduction, and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) involves its interaction with cell membranes and other biomolecules. The compound can integrate into lipid bilayers, affecting membrane properties and functions. It may also interact with specific proteins and enzymes, modulating their activity. For example, its incorporation into liposomes can enhance the delivery of therapeutic agents by facilitating their uptake into cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular functions, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) vary with different dosages in animal models. At lower doses, the compound may enhance cellular functions and promote the delivery of therapeutic agents. At higher doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage . Threshold effects and dose-dependent responses should be carefully evaluated in animal studies to determine the optimal dosage for therapeutic applications.
Metabolic Pathways
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism and membrane synthesis. The compound’s incorporation into lipid bilayers can influence metabolic flux and alter metabolite levels . Understanding these metabolic pathways is essential for optimizing the use of this compound in drug delivery systems and other biomedical applications.
Transport and Distribution
The transport and distribution of 1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) within cells and tissues are critical for its function. The compound can be transported by specific lipid transporters and binding proteins, facilitating its distribution to target sites . Its localization and accumulation within cells can affect its activity and therapeutic potential.
Subcellular Localization
1-palMitoyl-2-hydroxy-sn-glycero-3-phospho-(1’-rac-glycerol) (sodiuM salt) exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within lipid bilayers and membranes can modulate its interactions with other biomolecules and affect cellular processes.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La réaction implique généralement l'utilisation de catalyseurs et de conditions réactionnelles spécifiques pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle du 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) implique des processus d'estérification à grande échelle, utilisant souvent des réacteurs à écoulement continu pour maintenir des conditions de réaction constantes. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie pour atteindre les niveaux de pureté souhaités .
Analyse Des Réactions Chimiques
Types de réactions : Le 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, en fonction des agents oxydants utilisés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Des réactions de substitution peuvent se produire aux groupes hydroxyle ou phosphate, conduisant à la formation de nouveaux composés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d'acyle sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut produire divers dérivés esters ou éthers .
Applications De Recherche Scientifique
Le 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) a une large gamme d'applications en recherche scientifique :
Mécanisme d'action
Le 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) exerce ses effets principalement par sa capacité à former des micelles et des liposomes. Ces structures peuvent encapsuler les médicaments hydrophobes, améliorant leur solubilité et leur biodisponibilité. Le composé interagit avec les membranes cellulaires, facilitant la délivrance des agents encapsulés aux cellules cibles. Les cibles moléculaires et les voies impliquées comprennent les protéines membranaires et les radeaux lipidiques, qui jouent des rôles cruciaux dans l'absorption cellulaire et la signalisation .
Composés similaires :
1-Palmitoyl-2-hydroxy-sn-glycéro-3-phosphoéthanolamine (sel de sodium) : Structure similaire mais contient un groupe éthanolamine au lieu d'un groupe glycérol.
1-Palmitoyl-2-hydroxy-sn-glycéro-3-phosphocholine (sel de sodium) : Contient un groupe choline, utilisé dans des applications similaires mais avec des propriétés biochimiques différentes.
1-Palmityl-2-hydroxy-sn-glycéro-3-phosphate (sel de sodium) : Un analogue éther de l'acide lysophosphatidique, utilisé dans diverses études biologiques.
Unicité : Le 1-Palmitoyl-2-hydroxy-sn-glycéro-3-PG (sel de sodium) est unique en raison de sa structure spécifique, qui lui permet de former des micelles et des liposomes stables. Cette propriété le rend particulièrement précieux dans les systèmes d'administration de médicaments, où la stabilité et l'efficacité de l'encapsulation sont essentielles .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (sodium salt): Similar in structure but contains an ethanolamine group instead of a glycerol group.
1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine (sodium salt): Contains a choline group, used in similar applications but with different biochemical properties.
1-Palmityl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): An ether analog of lysophosphatidic acid, used in various biological studies.
Uniqueness: 1-Palmitoyl-2-hydroxy-sn-glycero-3-PG (sodium salt) is unique due to its specific structure, which allows it to form stable micelles and liposomes. This property makes it particularly valuable in drug delivery systems, where stability and encapsulation efficiency are critical .
Propriétés
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23;/h20-21,23-25H,2-19H2,1H3,(H,27,28);/q;+1/p-1/t20?,21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEBZINYFPJJAW-IYZPEQFLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NaO9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Amino-7-oxo-1,6-dihydro-pyrazolo[4,3-d]pyrimidine](/img/structure/B1496540.png)





![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1496549.png)


![4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole-2,6-dicarbaldehyde](/img/structure/B1496563.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B1496568.png)

